1,4-Dibromo-2,3-butanediol
Overview
Description
1,4-Dibromo-2,3-butanediol, also known as 1,4-DB, is a chemical compound that has been used in scientific research for a variety of purposes. It is a colorless, slightly viscous liquid with a molecular weight of 241.89 g/mol. 1,4-DB is a brominated organic compound, meaning it contains two bromine atoms, and is used in a variety of applications, including as a reagent in organic synthesis and as a flame retardant. In addition, 1,4-DB has been investigated for its potential to act as an inhibitor of enzymes, as a potential therapeutic agent, and as a biological probe.
Scientific Research Applications
Microbial Production of Diols : Diols like 1,4-Dibromo-2,3-butanediol have significant potential in microbial production. They are considered important platform chemicals in biotechnology, with applications ranging from chemicals to fuels (Zeng & Sabra, 2011).
Use in Industrial Applications : this compound is crucial in various industrial applications. It is particularly important in the synthesis of valuable polymers, such as in the production of 1,4-butanediol from renewable carbohydrate feedstocks (Yim et al., 2011).
Downstream Processing in Biological Production : The compound plays a role in the recovery and purification processes in the biological production of diols. However, challenges exist in improving yield, purity, and energy consumption in these processes (Xiu & Zeng, 2008).
Catalytic Synthesis : It is used in the catalytic synthesis of chemicals like 1,4-butanediol from various precursors. For instance, a study demonstrated the preparation of 1,4-butanediol from 1,4-anhydroerythritol using monometallic catalysts (Wang et al., 2019).
Bioconversion to Valuable Chemicals : The compound is also involved in the bioconversion of natural resources into valuable chemicals like 2,3-butanediol, which has various uses in chemical feedstocks and liquid fuels (Syu, 2001).
Dehydration Processes in Chemical Production : It has been investigated for its role in dehydration processes, such as in the catalytic dehydration of 1,4-butanediol to produce other compounds like 3-buten-1-ol (Sato et al., 2004).
Enhancement of Microbial Production : Research has focused on enhancing microbial production of compounds like 2,3-butanediol, where this compound could play a role. This includes optimizing culture conditions and using high-producing strains (Hakizimana et al., 2019).
Safety and Hazards
1,4-Dibromo-2,3-butanediol can cause skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Future Directions
There is a growing interest in sustainable bioproduction of 1,4-butanediol derivatives via microorganisms using recombinant strains, metabolic engineering, synthetic biology, enzyme engineering, bioinformatics, and artificial intelligence-guided algorithms . This shift is due to the remarkable capacity for producing bio-ethanol and potential environmental benefits .
Mechanism of Action
Target of Action
It is known to react with aqueous alkaline sodium arsenite .
Mode of Action
1,4-Dibromo-2,3-butanediol reacts with aqueous alkaline sodium arsenite to yield a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis (arsonic acid) . This suggests that the compound may interact with its targets through a redox reaction, leading to changes in the chemical structure of the target molecules.
Pharmacokinetics
Its molecular weight of 24791 suggests that it may have good bioavailability due to its relatively small size. The compound is a solid at room temperature, with a melting point of 82-84 °C , which could influence its absorption and distribution.
Action Environment
Environmental factors such as pH and temperature could influence the action, efficacy, and stability of this compound. For instance, its reaction with aqueous alkaline sodium arsenite suggests that it may be more active in alkaline conditions . Additionally, its solid state and melting point suggest that temperature could also play a role in its stability and activity .
properties
IUPAC Name |
1,4-dibromobutane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWDQAHYPSENAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CBr)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861852 | |
Record name | 1,4-Dibromobutane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14396-65-7, 15410-44-3 | |
Record name | 2,3-Butanediol, 1,4-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014396657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14396-65-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibromo-L-(+)-threitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dibromobutane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dibromo-2,3-butanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1,4-dibromo-2,3-butanediol be used to synthesize sulfonates? What are the challenges?
A1: While this compound can theoretically react with sulfite ions to yield a sulfonate, the research paper indicates that this reaction is not straightforward. The desired sulfonate (27 in the paper) was only obtained as a byproduct and in low yields []. This suggests that this compound might not be the ideal starting material for this specific sulfonate synthesis due to competing reactions or low reactivity towards sulfite ions.
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